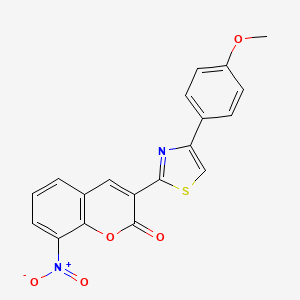

3-(4-(4-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one

Description

3-(4-(4-Methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one is a coumarin-thiazole hybrid compound characterized by a nitro group at position 8 of the coumarin core and a 4-methoxyphenyl-substituted thiazole ring at position 2. This structure combines the photophysical properties of coumarins with the bioactivity of thiazoles, making it a candidate for pharmaceutical and material science applications .

Synthesis:

The compound is synthesized via a multi-step protocol:

Coumarin Core Formation: 2-hydroxy-3-methoxybenzaldehyde reacts with ethyl acetoacetate under solvent-free conditions using piperidine as a catalyst to yield 3-acetyl-8-methoxy-2H-chromen-2-one (94% yield) .

Thiazole Ring Introduction: Bromination of the acetyl group followed by cyclization with 4-methoxyphenyl thiourea forms the thiazole moiety .

Nitro Group Addition: Nitration at position 8 of the coumarin core completes the synthesis .

Properties

IUPAC Name |

3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O5S/c1-25-13-7-5-11(6-8-13)15-10-27-18(20-15)14-9-12-3-2-4-16(21(23)24)17(12)26-19(14)22/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVHBGUXZHXPJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C(=CC=C4)[N+](=O)[O-])OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with a chromenone derivative. The reaction conditions often involve the use of catalysts such as AlCl3 in solvents like chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The thiazole ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Coupling: Palladium catalysts in the presence of ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the methoxy position.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to 3-(4-(4-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one. Research indicates that compounds with thiazole structures exhibit significant growth-inhibitory effects against various cancer cell lines:

- Cell Lines Tested : HT29, MCF-7, HepG2, DU145.

- Mechanism : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling proteins involved in cell cycle regulation .

Antimicrobial Properties

Thiazole derivatives have shown promise as antimicrobial agents. Compounds similar to this compound have been tested against a range of bacteria and fungi:

- Bacterial Strains : Staphylococcus aureus, Escherichia coli.

- Fungal Strains : Candida albicans.

- Results : Some derivatives demonstrated effective inhibition of microbial growth, suggesting their potential use in treating infections .

Case Study 1: Anticancer Efficacy

In a study focusing on thiazole-based compounds, researchers synthesized various derivatives and evaluated their cytotoxic effects on cancer cell lines. One derivative showed an IC50 value of 5.71 μM against breast cancer cells (MCF-7), outperforming standard treatments like 5-fluorouracil (IC50 = 6.14 μM). This highlights the potential of thiazole derivatives as effective anticancer agents .

Case Study 2: Antimicrobial Activity

A series of thiazole derivatives were synthesized and screened for antimicrobial activity. One compound exhibited an MIC of 0.09 µg/mL against Mycobacterium tuberculosis, indicating strong anti-tubercular properties. The study concluded that structural modifications significantly influence antimicrobial efficacy .

Material Science Applications

The unique properties of this compound also make it suitable for applications in material science:

Photophysical Properties

Research has shown that thiazole-containing compounds can exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Sensor Development

Due to their ability to interact with various analytes, thiazole derivatives are being explored as potential materials for chemical sensors. Their sensitivity and selectivity can be enhanced through structural modifications .

Mechanism of Action

The mechanism of action of 3-(4-(4-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and thereby exerting its biological effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Research Implications

Biological Activity

The compound 3-(4-(4-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a coumarin backbone linked to a thiazole moiety and a nitro group, which are known to enhance biological activity. The synthesis typically involves multi-step reactions, including condensation and cyclization processes.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Acetylcholinesterase Inhibition

- Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. For instance, derivatives containing coumarin and thiazole have demonstrated significant AChE inhibitory activity, with IC50 values as low as 2.7 µM in some cases . This suggests potential therapeutic applications for cognitive disorders.

-

Antitumor Activity

- Thiazole-containing compounds have been reported to exhibit antitumor properties. The presence of specific substituents on the thiazole ring has been correlated with enhanced cytotoxicity against various cancer cell lines. For example, certain thiazole derivatives showed IC50 values less than 1 µg/mL against cancer cells, indicating strong antiproliferative effects .

-

Mechanisms of Action

- The mechanisms through which these compounds exert their biological effects include:

- Inhibition of Enzymatic Activity : By targeting enzymes such as AChE or kinases involved in cancer progression.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Molecular Docking Studies : Computational studies have elucidated binding interactions between these compounds and target proteins, providing insights into their efficacy and potential side effects .

- The mechanisms through which these compounds exert their biological effects include:

Table 1: Biological Activity Summary of Related Compounds

Case Studies

- Alzheimer's Disease Model

-

Cancer Cell Line Studies

- Another investigation focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines including HT29 (colon cancer) and A431 (skin cancer). The results indicated that certain derivatives led to substantial decreases in cell viability, supporting their development as anticancer agents .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(4-(4-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one?

- Answer : The synthesis typically involves:

- Thiazole Ring Formation : Reacting 4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate, followed by cyclization using bromine or iodine .

- Chromenone Core Synthesis : Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated sulfuric acid, followed by nitration at the 8-position using HNO₃/H₂SO₄ .

- Coupling Reaction : Nucleophilic aromatic substitution between the thiazole derivative and nitrochromenone using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Q. Which spectroscopic methods are used to confirm the structure of this compound?

- Answer : Key techniques include:

- ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm) and carbon connectivity .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- X-ray Diffraction : Resolves crystal packing and bond angles, as demonstrated for analogous thiazole-chromenone derivatives .

Q. What are the common chemical reactions involving the nitro and methoxy groups in this compound?

- Answer :

- Nitro Group Reduction : Catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl reduces NO₂ to NH₂, forming amino derivatives .

- Methoxy Group Demethylation : BBr₃ in DCM converts OCH₃ to OH, enhancing solubility or enabling further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thiazole-chromenone coupling step?

- Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

- Base Optimization : K₂CO₃ or Cs₂CO₃ improves substitution efficiency compared to weaker bases .

- Temperature Control : Reactions at 80–100°C balance kinetics and side-product formation .

- Substituent Effects : Electron-withdrawing groups (e.g., NO₂) on the chromenone increase electrophilicity, improving coupling yields .

Q. What are the challenges in characterizing nitro-substituted chromenones using X-ray crystallography?

- Answer :

- Crystal Packing : Bulky nitro groups disrupt symmetry, complicating unit cell determination .

- Thermal Motion : High thermal parameters for NO₂ may reduce data accuracy, requiring low-temperature (100 K) measurements .

- Tautomerism : Enol-keto tautomerism in chromenones can lead to ambiguous electron density maps .

Q. How do substituents on the phenyl ring affect the compound’s reactivity and biological activity?

- Answer :

- Methoxy vs. Chloro Substituents : Methoxy groups enhance solubility but reduce electrophilicity, while chloro groups increase reactivity in SNAr reactions .

- Biological Activity : Nitro groups undergo bioreduction to cytotoxic intermediates, while methoxy groups modulate lipophilicity and membrane permeability .

Q. How can computational methods aid in predicting the metabolic pathways of this compound?

- Answer :

- Density Functional Theory (DFT) : Models nitro group reduction energetics and intermediates .

- Molecular Docking : Predicts interactions with enzymes like cytochrome P450 for metabolic profiling .

- ADMET Prediction : Software (e.g., SwissADME) estimates absorption and toxicity based on substituent effects .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Answer :

- Variable Temperature NMR : Identifies dynamic processes (e.g., tautomerism) causing signal splitting .

- 2D NMR (COSY, HSQC) : Correlates ambiguous protons/carbons, resolving overlapping signals .

- Isotopic Labeling : Confirms assignments via ¹⁵N/¹³C-enriched analogs .

Methodological Considerations

-

Experimental Design for Biological Studies :

-

Handling Air-Sensitive Intermediates :

- Employ Schlenk lines or gloveboxes for reduction steps (e.g., SnCl₂ reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.